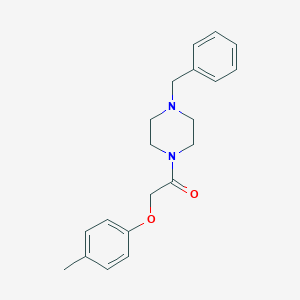![molecular formula C16H13BrN2O2S B246340 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B246340.png)
5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione, also known as BMT-047, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazolidinediones, which are known to have anti-inflammatory, antidiabetic, and anticancer properties.
Wirkmechanismus
The mechanism of action of 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a key role in the regulation of glucose and lipid metabolism, as well as inflammation and cell proliferation. 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has been shown to activate PPARγ, which is involved in the regulation of glucose and lipid metabolism, and PPARδ, which is involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects, including the regulation of glucose and lipid metabolism, the inhibition of inflammation, and the inhibition of cancer cell growth. 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose uptake in adipocytes, and to reduce blood glucose levels in diabetic animals. 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to reduce the infiltration of immune cells into inflamed tissues. In addition, 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione in lab experiments include its synthetic availability, its ability to activate PPARs, and its potential therapeutic applications. However, there are also limitations to using 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione, including its limited solubility in water, its potential toxicity at high doses, and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the research on 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione, including:
1. Investigation of the potential therapeutic applications of 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione in the treatment of diabetes, cancer, and inflammatory disorders.
2. Optimization of the synthesis method to improve the yield and purity of the compound.
3. Development of new analogs of 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione with improved pharmacological properties.
4. Investigation of the mechanism of action of 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione and its potential side effects.
5. Evaluation of the safety and efficacy of 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione in preclinical and clinical studies.
In conclusion, 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antidiabetic, and anticancer properties, and has been investigated for its potential use in the treatment of various diseases. Further research is needed to fully understand the mechanism of action and potential side effects of 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione, and to evaluate its safety and efficacy in preclinical and clinical studies.
Synthesemethoden
5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione can be synthesized through a multistep process that involves the reaction of 4-bromoaniline and 4-methylbenzaldehyde to form an intermediate compound, which is then reacted with thiosemicarbazide to yield the final product. The synthesis of 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has been optimized to improve the yield and purity of the compound, and various analytical techniques such as NMR spectroscopy and mass spectrometry have been used to confirm the identity and purity of the product.
Wissenschaftliche Forschungsanwendungen
5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antidiabetic, and anticancer properties, and has been investigated for its potential use in the treatment of various diseases such as diabetes, cancer, and inflammatory disorders. 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has also been studied for its ability to modulate the immune system and to inhibit the growth of cancer cells, making it a promising candidate for the development of new drugs.
Eigenschaften
Molekularformel |
C16H13BrN2O2S |
|---|---|
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
5-(4-bromoanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H13BrN2O2S/c1-10-2-8-13(9-3-10)19-15(20)14(22-16(19)21)18-12-6-4-11(17)5-7-12/h2-9,14,18H,1H3 |
InChI-Schlüssel |
IAHWBYKQOWQJJP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)Br |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B246259.png)
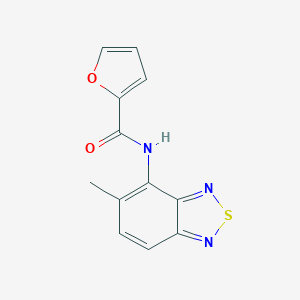
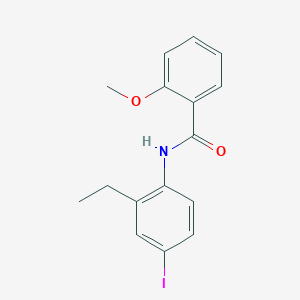

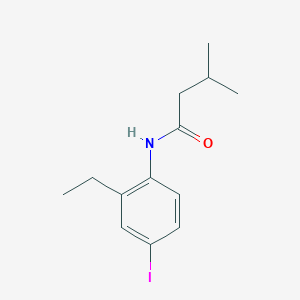
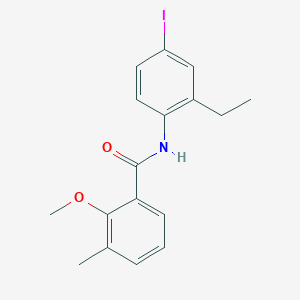

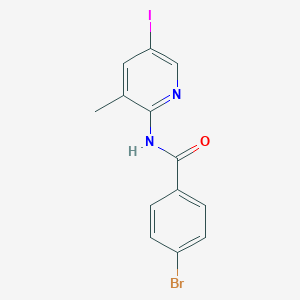
![N-[4-(4-benzylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246270.png)
![4-chloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B246271.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide](/img/structure/B246272.png)
